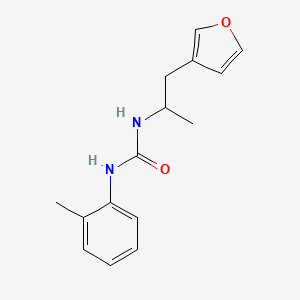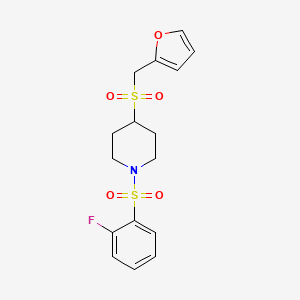
1-(2,2-diethoxyethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diethoxyethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of the compound on a larger scale.
化学反応の分析
Types of Reactions: 1-(2,2-Diethoxyethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the diethoxyethyl group, potentially leading to the formation of simpler pyrazole derivatives.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.
科学的研究の応用
1-(2,2-Diethoxyethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrazole derivatives used in various chemical reactions and studies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science for creating novel compounds with desired properties.
作用機序
The mechanism by which 1-(2,2-diethoxyethyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethoxyethyl group can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
類似化合物との比較
1-(2,2-Dimethoxyethyl)-1H-pyrazole: Similar structure but with methoxy groups instead of ethoxy groups.
1-(2,2-Diethoxyethyl)-3-methyl-1H-pyrazole: Contains an additional methyl group on the pyrazole ring.
1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole: Features a nitro group, altering its chemical properties and reactivity.
Uniqueness: 1-(2,2-Diethoxyethyl)-1H-pyrazole is unique due to its specific diethoxyethyl substitution, which can influence its solubility, reactivity, and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability and functional group compatibility.
特性
IUPAC Name |
1-(2,2-diethoxyethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-3-12-9(13-4-2)8-11-7-5-6-10-11/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJLPKFVPEPQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CC=N1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2401160.png)


![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)

![N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2401168.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)

![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)
